molecular formula C6H5BrN4 B1603926 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 848694-32-6

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Numéro de catalogue: B1603926
Numéro CAS: 848694-32-6
Poids moléculaire: 213.03 g/mol
Clé InChI: LNHBUZIEWGLSMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of a bromine atom at the 4th position and an amino group at the 2nd position of the pyrrolo[2,3-d]pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromo-2-nitroaniline with formamide under high temperature can yield the desired compound. The reaction conditions often involve the use of catalysts such as copper chloride and solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and potassium carbonate in solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrrolopyrimidines, amines, and biaryl derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1.1. Drug Development

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is primarily recognized as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notable drugs that utilize derivatives of this compound include:

  • Ruxolitinib : A JAK1/JAK2 inhibitor used for treating certain types of blood cancers.
  • Tofacitinib : A JAK inhibitor for rheumatoid arthritis.
  • Baricitinib : Another JAK inhibitor, recently used for COVID-19 treatment.

These compounds demonstrate the utility of 4-bromo derivatives in creating effective treatments for complex diseases .

1.2. Anticancer Activity

Recent studies have indicated that pyrrolo[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, a series of compounds derived from this scaffold were evaluated for their inhibitory effects on multiple tyrosine kinases, leading to significant cytotoxicity against various cancer cell lines. The most potent derivative exhibited IC50 values ranging from 29 to 59 µM against four different cancer cell lines, indicating its potential as a multi-targeted kinase inhibitor .

2.1. Inhibition of Kinases

Research has shown that derivatives of this compound can act as inhibitors of specific kinases involved in critical cellular processes:

  • PfCDPK4 and PfCDPK1 : Compounds designed to target these calcium-dependent protein kinases of Plasmodium falciparum have shown IC50 values between 0.210 and 0.589 µM, indicating strong potential for malaria treatment .

The ability to inhibit these kinases suggests a broader application in treating diseases where kinase activity is dysregulated.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, often involving the modification of existing pyrrolo[2,3-d]pyrimidine scaffolds to enhance biological activity and selectivity.

4.1. Case Study: Anticancer Compound Development

In a recent study, several pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for anticancer properties. Among these, one compound (designated as 5k ) showed remarkable potency against various kinases involved in cancer progression:

  • Target Enzymes : EGFR, Her2, VEGFR2, CDK2
  • IC50 Values : Ranged from 40 to 204 nM
  • Mechanism : Induces cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax.

This case study underscores the potential of modifying the pyrrolo[2,3-d]pyrimidine scaffold to develop effective anticancer agents .

Mécanisme D'action

The mechanism of action of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby affecting various cellular pathways. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable scaffold in drug discovery and development .

Activité Biologique

4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and infectious disease management. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique bicyclic structure comprising a pyrrole and a pyrimidine moiety. Its molecular formula is C8H7BrN4C_8H_7BrN_4, with a molecular weight of approximately 198.02 g/mol. The presence of bromine at the 4-position and an amino group at the 2-position significantly influences its biological properties and reactivity.

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class, including this compound, exhibit significant biological activities through various mechanisms:

  • Kinase Inhibition : These compounds have been identified as potential inhibitors of several kinases, including focal adhesion kinase (FAK) and calcium-dependent protein kinases (CDPKs). For instance, studies have shown that derivatives can effectively inhibit Plasmodium falciparum CDPK4 with IC50 values ranging from 0.210 to 0.530 μM .
  • Anticancer Activity : The compound has demonstrated promising anticancer properties against various cell lines. For example, it has been evaluated for cytotoxicity against HeLa, MDA-MB-231, and MCF-7 cell lines, showing varying degrees of effectiveness based on structural modifications .
  • Antimicrobial Properties : Some studies suggest that derivatives may possess antimicrobial activities, potentially targeting bacterial infections due to their structural similarities to known antibacterial agents .

Case Studies and Experimental Data

  • Inhibitory Activity Against Kinases :
    • A study reported that certain pyrrolo[2,3-d]pyrimidines exhibited significant inhibitory activity against PfCDPK4 and PfCDPK1, indicating their potential as antimalarial agents .
    • Another investigation found that a series of N4-phenylsubstituted derivatives were potent VEGFR-2 inhibitors, outperforming standard treatments in mouse models .
  • Cytotoxicity Profiles :
    • In vitro assays revealed that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance anticancer activity. For instance, specific substitutions led to increased cytotoxicity against various cancer cell lines .
  • Pharmacokinetic Considerations :
    • The incorporation of different functional groups into the structure has been shown to affect both solubility and metabolic stability. Optimized analogs demonstrated improved pharmacokinetic profiles in preclinical models .

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
This compoundBromine at C4 positionPotentially different biological activity profiles
N4-phenylsubstituted derivativesVarious substitutionsPotent VEGFR-2 inhibitors
Pyrrolo[2,3-d]pyrimidine derivativesDiverse functional groupsAnticancer and antimalarial potential

Propriétés

IUPAC Name

4-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHBUZIEWGLSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619379
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848694-32-6
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 6
4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.